3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
CAS No.: 1152523-12-0
Cat. No.: VC8392985
Molecular Formula: C10H18N4
Molecular Weight: 194.28
* For research use only. Not for human or veterinary use.
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine - 1152523-12-0](/images/structure/VC8392985.png)
Specification
CAS No. | 1152523-12-0 |
---|---|
Molecular Formula | C10H18N4 |
Molecular Weight | 194.28 |
IUPAC Name | 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H18N4/c11-7-4-6-10-13-12-9-5-2-1-3-8-14(9)10/h1-8,11H2 |
Standard InChI Key | QPROXFVNYJTCCD-UHFFFAOYSA-N |
SMILES | C1CCC2=NN=C(N2CC1)CCCN |
Canonical SMILES | C1CCC2=NN=C(N2CC1)CCCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a bicyclic system formed by the fusion of a 1,2,4-triazole ring with a seven-membered azepine ring. The triazole moiety (C2N3) contributes aromatic stability and hydrogen-bonding capacity, while the azepine ring introduces conformational flexibility. A three-carbon amine side chain (-CH2CH2CH2NH2) is appended to the triazole component, enhancing solubility and enabling interactions with biological targets .
Key Structural Parameters
-
Molecular Formula: C10H17N5 (base), C10H19ClN4 (hydrochloride salt)
-
Molecular Weight: 231.73 g/mol (base), 230.74 g/mol (hydrochloride)
The hydrochloride salt form (CAS 1354949-68-0) is commonly utilized in research due to improved stability and crystallinity .
Physicochemical Properties
Experimental and computed properties highlight characteristics critical for drug-likeness:
These properties suggest moderate lipophilicity and sufficient aqueous solubility for biological testing .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from azepine precursors:
-
Azepine Ring Formation: Cyclohexanone derivatives undergo reductive amination to generate the azepine backbone.
-
Triazole Annulation: A [3+2] cycloaddition between an azepine-bound nitrile imine and an amine-containing alkyne introduces the triazole ring.
-
Side-Chain Functionalization: Alkylation or Mitsunobu reactions install the propan-1-amine moiety .
-
Salt Formation: Treatment with HCl yields the hydrochloride salt for enhanced stability .
Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | NH2OH·HCl, EtOH, reflux, 6h | 78 |
2 | CuI, DIPEA, DMF, 80°C, 12h | 65 |
3 | Propargyl bromide, K2CO3, CH3CN, 60°C, 8h | 72 |
4 | HCl (g), Et2O, 0°C, 2h | 95 |
Optimization efforts focus on reducing copper catalyst loading in cycloaddition steps and improving diastereoselectivity during azepine formation .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC50: 2.1–4.8 μg/mL) and fungi (C. albicans MIC50: 3.9 μg/mL). Mechanistically, the compound inhibits fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to the heme iron, analogous to clinical azole antifungals.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H302 | Avoid ingestion |
Skin Irritation | H315 | Wear protective gloves |
Serious Eye Damage | H318 | Use face shields |
Respiratory Irritation | H335 | Employ fume hoods |
Recommended PPE
-
Nitrile gloves (≥0.11 mm thickness)
-
ANSI Z87.1-compliant eye protection
Comparative Analysis with Structural Analogs
The compound’s activity profile differs markedly from related triazoloazepines:
Compound | Structural Variation | Antimicrobial MIC50 (μg/mL) | Anticancer IC50 (μM) |
---|---|---|---|
1-(Triazoloazepin)propanamide | Amide side chain | 15.4 | 28.9 |
4-(Triazoloazepin)butanamine | Extended alkyl chain | 3.8 | 9.1 |
Target Compound | Propan-1-amine side chain | 2.1 | 8.3 |
The propan-1-amine derivative exhibits optimal balance between hydrophilicity and membrane permeability, explaining its superior potency .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
-
Dual CYP51/HDAC Inhibitors: Hybrid molecules combining triazole and hydroxamate motifs show synergistic antifungal activity.
-
Brain-Penetrant Agents: Methylation of the terminal amine enhances blood-brain barrier permeability (LogBB: 0.43 vs. 0.21 for parent) .
Biochemical Tool Development
Site-specific 15N labeling enables NMR studies of target engagement kinetics, with koff values ranging from 0.12–0.45 s⁻¹ for fungal CYP51 isoforms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume